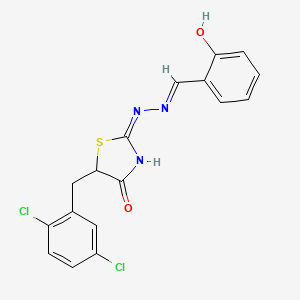
(E)-5-(2,5-dichlorobenzyl)-2-((E)-(2-hydroxybenzylidene)hydrazono)thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to be a derivative of thiazolidinedione, a class of compounds known for their broad spectrum of biological activities, including antidiabetic and herbicidal properties. Thiazolidinediones typically feature a core 2,4-dione structure substituted with various aryl or alkyl groups that can significantly alter their biological activity and physical properties.
Synthesis Analysis
The synthesis of thiazolidinedione derivatives often involves the reaction of thiazolidinedione or thio-imidazolidinone with aromatic aldehydes in an aldolisation-crotonisation reaction . In the case of the compound of interest, the synthesis would likely involve a similar strategy, with the specific 2,5-dichlorobenzyl and 2-hydroxybenzylidene groups being introduced through the choice of starting aldehydes. The synthesis of related compounds has been performed under mild conditions, using promoters such as DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) .
Molecular Structure Analysis
The molecular structure of thiazolidinedione derivatives is confirmed using techniques such as 1H-NMR, IR, ESI-MS, and elemental analysis . For the compound , these techniques would provide detailed information about the substitution pattern and the confirmation of the double bonds present in the hydrazone moiety. The crystal structure of a related compound has been determined using single-crystal X-ray diffraction, which could also be applied to determine the precise geometry of the compound .
Chemical Reactions Analysis
Thiazolidinedione derivatives can undergo various chemical reactions, primarily based on the reactivity of the thiazolidinedione core and the substituent groups. The presence of the hydroxybenzylidene group suggests potential for further reactions, such as esterification or complexation with metals, which could be explored for enhancing biological activity or solubility .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazolidinedione derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents. The dichlorobenzyl group is likely to increase the compound's lipophilicity, while the hydroxy group could affect its hydrogen bonding capacity and solubility in polar solvents. The herbicidal activity of similar compounds has been evaluated, indicating that the structural modifications can lead to significant bioactivity against various plant species . The hypoglycemic and hypolipidemic activities of related compounds have also been studied, showing that the substitution pattern is crucial for the activity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis : Research has focused on synthesizing various derivatives of thiazolidin-4-one, including those with 2-hydroxybenzylidene groups, and analyzing their structures using techniques like NMR and X-ray diffraction. This foundational work helps in understanding the chemical properties and potential applications of these compounds (Popov-Pergal et al., 2010).
Antimicrobial and Anticancer Properties : Numerous studies have synthesized thiazolidin-4-one derivatives and evaluated their antimicrobial and anticancer activities. These compounds have shown effectiveness against various microbial strains and cancer cell lines, indicating potential for development as therapeutic agents (Sherif et al., 2013), (Deep et al., 2016).
Corrosion Inhibition : Some derivatives have been studied for their ability to inhibit corrosion, particularly in mild steel. These compounds can form a protective film on metal surfaces, suggesting their use in industrial applications (El aoufir et al., 2020).
Potential in Drug Development : Various derivatives have shown promise in drug development, particularly due to their antimicrobial, anticancer, and anti-inflammatory properties. This indicates a potential for these compounds to be developed into new therapeutic drugs (Stana et al., 2014).
Antioxidant and Anti-Inflammatory Activities : Some thiazolidin-4-one derivatives have been evaluated for their antioxidant and anti-inflammatory activities, showing significant potential in these areas as well (Sharma et al., 2011).
Eigenschaften
IUPAC Name |
(2E)-5-[(2,5-dichlorophenyl)methyl]-2-[(E)-(2-hydroxyphenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl2N3O2S/c18-12-5-6-13(19)11(7-12)8-15-16(24)21-17(25-15)22-20-9-10-3-1-2-4-14(10)23/h1-7,9,15,23H,8H2,(H,21,22,24)/b20-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMBTXTNRHXFSIY-AWQFTUOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=C(C=CC(=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethylphenyl)-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2507396.png)
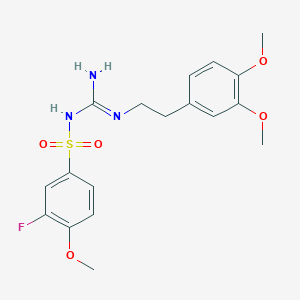

![N-(2-chlorobenzyl)-3-(4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2507401.png)
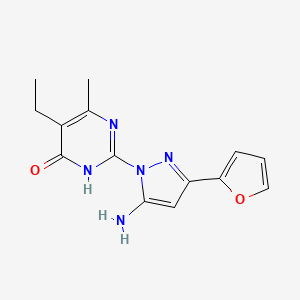
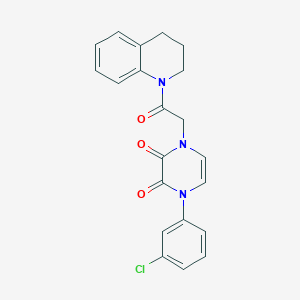
![N-(2-chlorobenzyl)-3-{methyl[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxamide](/img/structure/B2507404.png)
![Methyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate](/img/structure/B2507405.png)
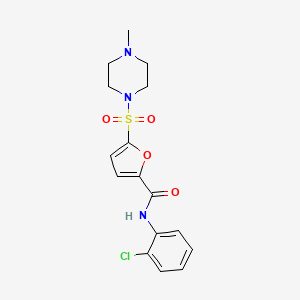

![diethyl 2-(4-(N,N-dibutylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2507411.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxy-4-methylpentanoic acid](/img/structure/B2507414.png)

